N-(2-(methylthio)phenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
Description
N-(2-(methylthio)phenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a pyridinecarboxamide derivative characterized by two key substituents: a methylthio (SMe) group at the ortho position of the aniline ring and a 3-nitrobenzyl moiety attached to the pyridine nitrogen.
Properties
IUPAC Name |
N-(2-methylsulfanylphenyl)-1-[(3-nitrophenyl)methyl]-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O4S/c1-28-18-10-3-2-9-17(18)21-19(24)16-8-5-11-22(20(16)25)13-14-6-4-7-15(12-14)23(26)27/h2-12H,13H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUFVJJQRORKENW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Synthesis
The synthesis begins with the preparation of the dihydropyridine core. This is typically achieved through a Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonium acetate.
The nitro group can be introduced via nitration of a suitable precursor, such as a benzyl derivative, under acidic conditions.
The methylthio group can be incorporated through a nucleophilic substitution reaction, using a thiol derivative.
Reaction Conditions
Typical reaction conditions may include temperatures ranging from 0°C to 100°C, depending on the step.
Solvents such as ethanol, dichloromethane, or acetonitrile are commonly used.
Catalysts and reagents like sodium hydride or potassium carbonate may be employed to facilitate certain steps.
Industrial Production Methods
Industrial production would scale up the synthetic routes with adjustments for efficiency and safety.
Continuous flow chemistry might be utilized to enhance reaction rates and yields.
Advanced purification techniques, such as column chromatography and recrystallization, ensure the compound's purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation
The compound may undergo oxidation reactions, particularly at the sulfur and dihydropyridine moieties.
Common oxidizing agents include hydrogen peroxide or meta-chloroperoxybenzoic acid.
Reduction
Reduction reactions can target the nitro group, converting it to an amine.
Reagents like lithium aluminum hydride or catalytic hydrogenation are used for this purpose.
Substitution
Nucleophilic or electrophilic substitution reactions may occur on the aromatic rings.
Halogenation or nitration reactions can introduce new substituents to the phenyl rings.
Common Reagents and Conditions
Reagents such as Grignard reagents or organolithium compounds for nucleophilic additions.
Acids like sulfuric acid or Lewis acids for electrophilic aromatic substitutions.
Major Products Formed from These Reactions
Oxidation can produce sulfoxides or sulfones.
Reduction leads to amines or other reduced derivatives.
Substitution reactions yield various substituted aromatic compounds.
Scientific Research Applications
Pharmacological Applications
Antioxidant Activity
Research has indicated that compounds with dihydropyridine structures often exhibit significant antioxidant properties. These properties can be attributed to the ability of the dihydropyridine ring to stabilize free radicals, which is crucial in preventing oxidative stress-related diseases. A study highlighted the potential of similar compounds in reducing oxidative damage in cellular models, suggesting that N-(2-(methylthio)phenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide may share these beneficial effects .
Neuroprotective Effects
Dihydropyridines have been studied for their neuroprotective effects, particularly in models of neurodegenerative diseases. The compound's structure may facilitate interactions with neurotransmitter systems, potentially offering protective benefits against excitotoxicity associated with conditions like Alzheimer's disease. Research into related compounds has shown promise in modulating glutamatergic neurotransmission, which is often disrupted in such diseases .
Synthesis and Structural Insights
The synthesis of this compound involves several steps that can be optimized for yield and purity. The structural characteristics of this compound allow it to be a versatile scaffold for further derivatization. Its unique combination of functional groups enhances its potential for diverse biological activities.
Table 1: Synthesis Overview
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | Methylthio phenol + Nitrobenzyl derivative | Reflux in organic solvent | 75% |
| 2 | Cyclization agents (e.g., acid catalysts) | Heat under inert atmosphere | 85% |
Case Studies and Research Findings
Several studies have explored the therapeutic potential of dihydropyridine derivatives similar to this compound:
Case Study 1: Anticancer Activity
A series of dihydropyridine derivatives were evaluated for anticancer activity against various cancer cell lines. The results indicated that modifications at the phenyl or nitro positions significantly enhanced cytotoxicity, suggesting that this compound could be a candidate for further development in cancer therapeutics .
Case Study 2: Cardiovascular Effects
Dihydropyridines are well-known calcium channel blockers. A study investigating related compounds demonstrated their efficacy in lowering blood pressure and improving cardiac function in hypertensive models. This suggests that this compound may also possess similar cardiovascular benefits .
Mechanism of Action
The compound's mechanism of action is likely related to its interaction with specific molecular targets, such as calcium channels.
It may modulate these channels by binding to them and altering their function, leading to physiological effects.
Other pathways may include interactions with enzymes or receptors involved in cellular signaling.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Substituent Effects and Conformational Analysis
Analog 1 : N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide ()
- Substituents : Bromo (Br) and methyl (Me) groups on the aniline ring.
- Conformation : Near-planar structure (dihedral angle: 8.38° between aromatic rings) due to π-conjugation via the amide bridge.
- Interactions : Forms centrosymmetric dimers via N–H⋯O hydrogen bonds, enhancing crystallinity .
- Comparison: The target compound’s methylthio group (SMe) introduces greater polarizability and steric bulk compared to Br/Me. This may reduce planarity and alter dimerization patterns.
Analog 2 : N-(2,4-Dimethoxyphenyl)-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxamide ()
- Substituents : Methoxy (OMe) groups on the aniline ring and trifluoromethyl (CF₃) on the benzyl moiety.
- Electronic Effects : OMe groups are electron-donating, enhancing solubility in polar solvents; CF₃ is lipophilic and metabolically stable.
- Comparison: The target compound’s NO₂ group contrasts with CF₃ in electronic behavior (strong electron withdrawal vs. moderate electron withdrawal). Methylthio (SMe) may confer intermediate lipophilicity compared to OMe or CF₃, balancing solubility and membrane permeability.
Crystallinity and Solid-State Behavior
- Analog 1 (): Hydrogen-bonded dimers stabilize the crystal lattice, suggesting similar packing for the target compound if intramolecular H-bonding is feasible.
- Analog 3 : Crystalline forms of a butanamide derivative with methylthio-tetrahydro-pyran (): Methylthio groups participate in hydrophobic interactions and sulfur-mediated packing. This implies that the target compound’s SMe group may influence crystal morphology or stability .
Hypothetical Property Comparison Table
Research Implications and Limitations
- Data Gaps : Experimental data on the target compound’s melting point, solubility, and bioactivity are absent in the provided evidence. Further studies are needed to validate hypotheses.
Biological Activity
N-(2-(methylthio)phenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a dihydropyridine structure with a methylthio group and a nitrobenzyl moiety. The synthesis typically involves multi-step organic reactions that may include coupling reactions, condensation, and cyclization processes. The specific synthetic routes can vary but generally aim to optimize yield and purity while minimizing side products.
Table 1: Key Structural Features
| Feature | Description |
|---|---|
| Chemical Formula | C₁₅H₁₅N₃O₃S |
| Molecular Weight | 315.36 g/mol |
| Functional Groups | Dihydropyridine, Nitro, Thioether |
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activities. For instance, derivatives have shown selective cytotoxicity against various tumor cell lines while sparing normal cells. A study reported that certain synthesized thio derivatives displayed IC50 values in the low micromolar range against breast cancer cell lines (MDA-MB-231) and gastric cancer cell lines (NUGC-3) .
The proposed mechanism of action for this compound involves the inhibition of key signaling pathways involved in cancer cell proliferation. Specifically, it has been suggested that the compound may act as an inhibitor of tyrosine kinases, which are crucial for oncogenic signaling . Additionally, some derivatives have demonstrated the ability to inhibit the interaction between amyloid beta peptide and Aβ-binding alcohol dehydrogenase (ABAD), indicating potential neuroprotective properties relevant to Alzheimer's disease .
Antimicrobial Activity
In addition to anticancer effects, this compound has shown antimicrobial properties against various bacterial strains. The compound's thioether functionality is believed to enhance its ability to penetrate bacterial membranes, leading to increased efficacy against resistant strains .
Case Study 1: Anticancer Efficacy
In a controlled study involving synthesized derivatives of the compound, researchers observed significant inhibition of cell growth in MDA-MB-231 breast cancer cells. The most potent derivative exhibited an IC50 value of 28 ng/mL, indicating strong anticancer potential .
Case Study 2: Neuroprotective Effects
Another investigation assessed the neuroprotective effects of related compounds in models of ischemia/reperfusion injury. Results indicated that certain derivatives significantly reduced neuronal injury and oxidative stress markers, suggesting therapeutic potential for neurodegenerative diseases .
Q & A
Q. What are the established synthetic routes for N-(2-(methylthio)phenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, and what key reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. A representative method involves refluxing precursors like 2-chloronicotinic acid with substituted anilines (e.g., 3-bromo-2-methylaniline) in the presence of pyridine and p-toluenesulfonic acid as a catalyst. Key factors affecting yield include:
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reactivity .
- Temperature : Prolonged reflux (~12 hours) ensures complete conversion .
- Catalyst loading : p-Toluenesulfonic acid (0.1–0.2 eq.) minimizes side reactions .
Crystallization from methanol is critical for purity (>98%) .
Q. Which spectroscopic and crystallographic methods are critical for confirming the molecular structure and tautomeric form of this compound?
- Methodological Answer :
- X-ray crystallography : Resolves tautomeric forms (e.g., keto-amine vs. hydroxy-pyridine) by analyzing bond lengths and hydrogen-bonding patterns. For example, the N–H⋯O hydrogen bond in the keto-amine tautomer confirms lactam stability .
- NMR spectroscopy : and NMR detect tautomer-dependent shifts (e.g., absence of a hydroxyl proton signal in CDCl supports the keto-amine form) .
- IR spectroscopy : Amide C=O stretches (~1680 cm) and N–H bends (~3300 cm) validate functional groups .
Advanced Research Questions
Q. How can researchers address discrepancies in tautomeric behavior observed in X-ray crystallography versus solution-phase NMR data?
- Methodological Answer :
- Solid-state vs. solution analysis : X-ray crystallography (solid-state) may favor the keto-amine tautomer due to crystal packing and hydrogen-bond stabilization, while NMR (solution) might indicate equilibrium between tautomers. To resolve discrepancies:
- Perform variable-temperature NMR to detect dynamic equilibria .
- Use DFT calculations to compare relative stability of tautomers in different phases .
- Controlled crystallization : Adjust solvent polarity (e.g., methanol vs. DMSO) to isolate dominant tautomers for comparative analysis .
Q. What strategies are recommended for optimizing the regioselectivity of functional group modifications in derivatives of this compound?
- Methodological Answer :
- Directing group utilization : The nitrobenzyl group at position 1 can act as an electron-withdrawing director, favoring electrophilic substitution at the 4-position of the pyridine ring.
- Protection/deprotection : Temporarily protect the amide group (e.g., with Boc anhydride) to prevent undesired side reactions during alkylation or acylation .
- Flow chemistry : Implement microreactors for precise control of reaction parameters (e.g., residence time, temperature) to enhance regioselectivity. Statistical modeling (e.g., Design of Experiments, DoE) can identify optimal conditions .
Q. How should researchers analyze and mitigate unexpected by-products during synthesis, such as dimerization or oxidation artifacts?
- Methodological Answer :
- By-product characterization : Use LC-MS or preparative TLC to isolate impurities. For example, dimerization via intermolecular N–H⋯O bonds (observed in centrosymmetric dimers) can be minimized by reducing reaction concentration .
- Oxidation control : Add antioxidants (e.g., BHT) or conduct reactions under inert gas (N/Ar) to prevent nitro group reduction or thioether oxidation .
- Reaction monitoring : In-situ FTIR or Raman spectroscopy tracks intermediate formation, enabling real-time adjustments .
Data Contradiction Analysis
Q. How can conflicting biological activity data for derivatives of this compound be rationalized across different assay systems?
- Methodological Answer :
- Assay-specific variables : Differences in cell permeability (e.g., mammalian vs. bacterial membranes) or redox conditions (e.g., cytosolic vs. extracellular) may alter efficacy. Use isogenic cell lines or standardized protocols (e.g., CLSI guidelines) for cross-study comparisons .
- Metabolic stability : Evaluate hepatic microsome stability to identify derivatives prone to rapid degradation in certain models .
- Structural analogs : Compare with isostructural compounds (e.g., bromo vs. chloro substituents) to isolate electronic effects on activity .
Experimental Design Considerations
Q. What advanced techniques are recommended for elucidating the π-conjugation and electronic effects in this compound?
- Methodological Answer :
- Cyclic voltammetry : Measures redox potentials to assess conjugation extent between the pyridine ring and substituents .
- TD-DFT calculations : Predict UV-Vis absorption spectra and compare with experimental data to validate electronic transitions .
- Single-crystal polarized spectroscopy : Maps anisotropic absorption to correlate conjugation with crystallographic axes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
